molecular formula C19H34N2O2Si B1440370 N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide CAS No. 1228665-70-0

N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide

Cat. No. B1440370
CAS RN: 1228665-70-0
M. Wt: 350.6 g/mol
InChI Key: MYQUECVILKJYDX-UHFFFAOYSA-N
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Description

N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide, commonly known as TBDPP, is a synthetic compound that has been used in a variety of scientific research applications for its unique properties and potential to provide a range of benefits. TBDPP is a cyclic pivalamide derivative that is composed of a tert-butyldimethylsilyloxypropyl group and a pyridine-2-yl ring. This compound has been studied extensively in recent years due to its potential to act as a catalyst in a variety of reactions, as well as its ability to act as a ligand in coordination chemistry.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on compounds containing pivalamide, pyridin, and hydroxy-methylphenyl moieties have shown that these molecules can exhibit interesting molecular conformations and hydrogen bonding patterns. For example, a study explored the molecular structure of a related compound, revealing it is not planar and its molecular conformation is stabilized by intramolecular hydrogen bonds. Such characteristics could be relevant for applications in materials science or molecular engineering (Atalay et al., 2016).

Lithiation and Chemical Synthesis

Lithiation reactions of pyridine derivatives, including those involving pivalamide groups, have been studied for their utility in organic synthesis. These reactions enable the formation of substituted derivatives with high yields, suggesting applications in the synthesis of complex organic molecules (Smith et al., 2013).

Pivalamide Hydrolysis

The hydrolysis of pivalamide groups in certain derivatives has been demonstrated using simple methodologies, pointing to potential applications in the modification of organic molecules for pharmaceuticals or chemical research (Bavetsias et al., 2004).

Coordination Polymers

Studies on the assembly of coordination polymers using ligands related to pivalamide derivatives have shown the formation of structures with diverse topologies and properties, including sorption and catalytic capabilities. These findings could suggest applications in catalysis, materials science, and environmental chemistry (Sotnik et al., 2015).

Linking Properties with Metal Complexes

Research into the interactions between pyridine derivatives and metal complexes has provided insights into coordination chemistry, potentially useful for the development of new metal-organic frameworks or catalytic systems (Xia et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present. For example, the pyridine ring might be harmful if inhaled, ingested, or comes into contact with skin. The amide group could potentially be hydrolyzed, releasing an amine and a carboxylic acid .

properties

IUPAC Name

N-[3-[3-[tert-butyl(dimethyl)silyl]oxypropyl]pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2Si/c1-18(2,3)17(22)21-16-15(11-9-13-20-16)12-10-14-23-24(7,8)19(4,5)6/h9,11,13H,10,12,14H2,1-8H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQUECVILKJYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)CCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673606
Record name N-[3-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide

CAS RN

1228665-70-0
Record name N-[3-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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